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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid

Cat. No.: B12381988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy5 in Flow Cytometry
Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its bright fluorescence, high

photostability, and minimal background interference, making it an excellent choice for flow

cytometry applications.[1][2] Its emission in the far-red spectrum is particularly advantageous

due to the low autofluorescence of biological specimens in this region.[3][4] Sulfo-Cy5 is a

member of the cyanine dye family and is characterized by its high extinction coefficient and

good quantum yield.[2][5] The presence of sulfonate groups enhances its water solubility,

making it ideal for labeling proteins, antibodies, and other biomolecules in aqueous

environments without the need for organic co-solvents.[1][3][6]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5
carboxylic acid in flow cytometry, with a focus on antibody conjugation and subsequent cell

staining. While pre-activated forms like NHS esters are readily available for direct conjugation

to amines, the carboxylic acid form offers versatility for custom activation and conjugation

strategies.

Key Properties and Characteristics
A summary of the key quantitative data for Sulfo-Cy5 is presented in the table below. These

values are essential for experimental design, including instrument setup and compensation

calculations in multicolor flow cytometry.
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Property Value Notes

Excitation Maximum (λex) ~646 nm[2]

Ideally suited for excitation by

a 633 nm or 647 nm laser line.

[3][4]

Emission Maximum (λem) ~662 nm[2]

Extinction Coefficient ~250,000 cm⁻¹M⁻¹[4]
Contributes to the dye's

brightness.

Quantum Yield (Φ) 0.20 - 0.43

Varies with the conjugation

partner and environment. For

Cy5-DNA, it's reported as

0.20[7], while for Cy5 in

aqueous solution it is 0.3[8].

Can be up to 43% when

conjugated to IgG[3].

Photostability High

Generally exhibits good

resistance to photobleaching.

[1][9]

pH Sensitivity Insensitive from pH 4 to 10
Stable fluorescence across a

broad pH range.[3][4]

Water Solubility High

The "Sulfo-" prefix indicates

the presence of sulfonate

groups that confer

hydrophilicity.[2][3]

Experimental Protocols
I. Antibody Conjugation using Sulfo-Cy5 Carboxylic Acid
The use of Sulfo-Cy5 carboxylic acid for labeling antibodies requires a two-step conjugation

process. The carboxyl group of the dye is first activated to a more reactive intermediate, which

then readily couples with the primary amines (e.g., on lysine residues) of the antibody. A

common and effective method for this is the use of 1-Ethyl-3-(3-
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dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-

NHS).[10][11][12]

Materials Required:

Sulfo-Cy5 carboxylic acid

Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Desalting column (e.g., Sephadex G-25)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for initial dye

reconstitution (if required)

A. Activation of Sulfo-Cy5 Carboxylic Acid

Prepare Dye Solution: Dissolve Sulfo-Cy5 carboxylic acid in Activation Buffer to a final

concentration of 1-10 mg/mL. If the dye is not readily soluble in the buffer, it can be first

dissolved in a minimal amount of DMSO or DMF and then diluted with the Activation Buffer.

Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and

Sulfo-NHS in Activation Buffer. A typical concentration is 10 mg/mL for each.

Activation Reaction:

To the Sulfo-Cy5 carboxylic acid solution, add the EDC and Sulfo-NHS solutions. A

common molar ratio is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of

Sulfo-NHS over the dye.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing,

protected from light. This reaction forms a semi-stable Sulfo-NHS ester of the dye.

B. Conjugation to Antibody

Prepare Antibody: The antibody should be in the Coupling Buffer at a concentration of 1-10

mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.

Conjugation Reaction:

Add the activated Sulfo-Cy5 Sulfo-NHS ester solution to the antibody solution. The optimal

molar ratio of dye to antibody should be determined empirically, but a starting point of 10-

20 moles of dye per mole of antibody is common.

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle

mixing and protected from light.

Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop

the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

C. Purification of the Conjugate

Remove Unconjugated Dye: Separate the Sulfo-Cy5-antibody conjugate from the unreacted

dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g.,

PBS with 0.1% BSA and 0.02% sodium azide).

Characterization: Determine the degree of labeling (DOL), which is the average number of

dye molecules per antibody molecule. This can be calculated by measuring the absorbance

of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

II. Staining Cells for Flow Cytometry Analysis
Materials Required:

Sulfo-Cy5 labeled antibody

Cell sample (e.g., peripheral blood mononuclear cells - PBMCs)
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Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block to prevent non-specific antibody binding

(Optional) Viability dye

(Optional) Fixation and/or permeabilization buffers for intracellular staining

Protocol for Cell Surface Staining:

Prepare Cell Suspension: Resuspend cells in cold Flow Cytometry Staining Buffer to a

concentration of 1 x 10⁷ cells/mL.

(Optional) Fc Block: Add an Fc blocking reagent and incubate for 10-15 minutes at 4°C to

prevent non-specific binding of the antibody to Fc receptors.

Antibody Staining: Add the predetermined optimal concentration of the Sulfo-Cy5 labeled

antibody to the cell suspension.

Incubation: Incubate for 20-30 minutes at 4°C in the dark.

Wash: Add 1-2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5

minutes at 4°C.

Resuspend: Discard the supernatant and resuspend the cell pellet in an appropriate volume

of Flow Cytometry Staining Buffer for analysis.

(Optional) Viability Staining: If a viability dye is used, follow the manufacturer's protocol.

Data Acquisition: Acquire the samples on a flow cytometer equipped with a red laser (e.g.,

633 nm or 640 nm) and appropriate emission filters for Sulfo-Cy5 (e.g., a 660/20 nm

bandpass filter). Remember to include single-stained controls for compensation.

Data Presentation and Analysis
Compensation in Multicolor Flow Cytometry
When using Sulfo-Cy5 in a multicolor panel, it is crucial to account for spectral overlap, also

known as spillover.[13][14][15] Spillover occurs when the emission spectrum of one fluorophore
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is detected in the detector designated for another.[16] For accurate data analysis,

compensation must be performed.[15] This is a mathematical correction that subtracts the

signal of a given fluorophore from all detectors except its primary one.[14]

Key Considerations for Compensation:

Single-Stained Controls: For each fluorophore in your panel, including Sulfo-Cy5, you must

prepare a single-stained control sample.

Brightness Matching: The compensation control should be at least as bright as the signal you

expect in your experimental samples.

Autofluorescence: Use an unstained control to determine the background fluorescence of

your cells.

The table below indicates potential spillover from Sulfo-Cy5 into adjacent channels. The exact

values are instrument-dependent and must be determined empirically.

Fluorophore Excitation Laser
Primary Detector
(Bandpass Filter)

Potential Spillover
into Detector for:

Sulfo-Cy5 633/640 nm 660/20 nm
APC-Cy7 / PerCP-

Cy5.5

APC 633/640 nm 660/20 nm Sulfo-Cy5

PerCP-Cy5.5 488 nm 695/40 nm Sulfo-Cy5 (minor)

Mandatory Visualizations
Diagram 1: Chemical Activation and Conjugation of
Sulfo-Cy5 Carboxylic Acid
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Step 1: Activation

Step 2: Conjugation

Step 3: Purification
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Antibody with Primary Amines (-NH2)

Desalting Column

Purified Labeled Antibody
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Caption: Workflow for labeling antibodies with Sulfo-Cy5 carboxylic acid.

Diagram 2: Experimental Workflow for Flow Cytometry
Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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